molecular formula C13H14N2O2 B8023744 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 1222106-43-5

7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione

Cat. No.: B8023744
CAS No.: 1222106-43-5
M. Wt: 230.26 g/mol
InChI Key: UWFQDZIBAQLYIZ-UHFFFAOYSA-N
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Description

7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione is an organic compound with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.262 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro core fused with a benzyl group.

Preparation Methods

The synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves multiple steps starting from readily available raw materials. One common synthetic route involves the use of 1-aminocyclopropane carboxylic acid as the initial raw material . The process includes the following steps:

Industrial production methods focus on optimizing these steps to achieve high yields and purity, with considerations for environmental friendliness and process stability .

Chemical Reactions Analysis

7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-11-9-15(8-10-4-2-1-3-5-10)12(17)13(14-11)6-7-13/h1-5H,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFQDZIBAQLYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)N(CC(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201220708
Record name 7-(Phenylmethyl)-4,7-diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222106-43-5
Record name 7-(Phenylmethyl)-4,7-diazaspiro[2.5]octane-5,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222106-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Phenylmethyl)-4,7-diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.246.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5% Palladium carbon (3.6 g) was added to an ethanol (700 ml) solution of the compound (35.5 g, 86.5 mmol) obtained in Step 1 above and contact reduction was performed for 2 hours in a hydrogen atmosphere. The catalyst was filtrated through celite, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give the title compound (20 g, 100%) as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound
Quantity
35.5 g
Type
reactant
Reaction Step Two
Name
Palladium carbon
Quantity
3.6 g
Type
catalyst
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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